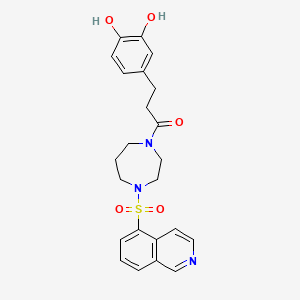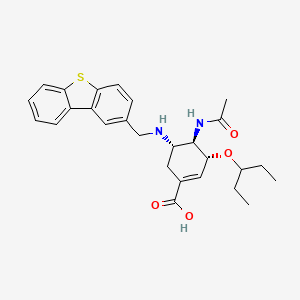
Neuraminidase-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuraminidase-IN-3 is a compound known for its inhibitory effects on neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. Neuraminidase facilitates the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound is part of a class of compounds designed to block this enzyme, thereby preventing the spread of the virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Neuraminidase-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to stabilize the compound.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting neuraminidase and preventing viral replication.
Wissenschaftliche Forschungsanwendungen
Neuraminidase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential as a treatment for influenza and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for medical devices.
Wirkmechanismus
Neuraminidase-IN-3 exerts its effects by binding to the active site of neuraminidase, thereby blocking its enzymatic activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively halts the spread of the virus within the host organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neuraminidase-IN-3 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. These compounds also target the neuraminidase enzyme and are used to treat influenza infections.
Uniqueness
What sets this compound apart from other inhibitors is its unique chemical structure, which allows for stronger binding affinity and greater specificity for the neuraminidase enzyme. This results in enhanced antiviral activity and potentially fewer side effects compared to other inhibitors.
Conclusion
This compound is a promising compound with significant potential in the fight against influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and medical treatment. Further studies and development are likely to uncover even more uses for this versatile compound.
Eigenschaften
Molekularformel |
C27H32N2O4S |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(3R,4R,5S)-4-acetamido-5-(dibenzothiophen-2-ylmethylamino)-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C27H32N2O4S/c1-4-19(5-2)33-23-14-18(27(31)32)13-22(26(23)29-16(3)30)28-15-17-10-11-25-21(12-17)20-8-6-7-9-24(20)34-25/h6-12,14,19,22-23,26,28H,4-5,13,15H2,1-3H3,(H,29,30)(H,31,32)/t22-,23+,26+/m0/s1 |
InChI-Schlüssel |
HLHDCHXBXBBXLH-PPJWLVRDSA-N |
Isomerische SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
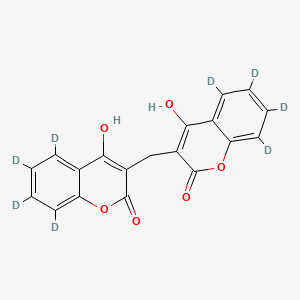
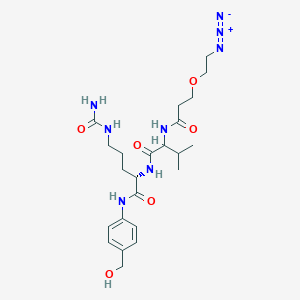
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
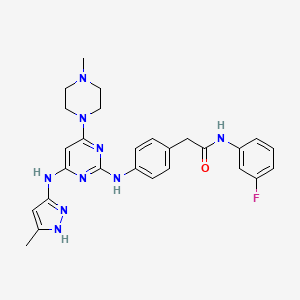
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
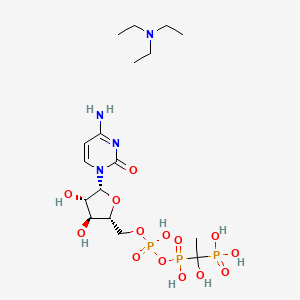

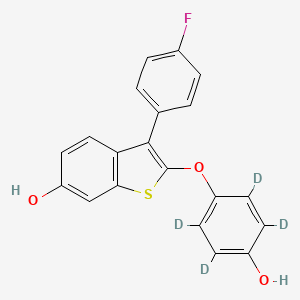
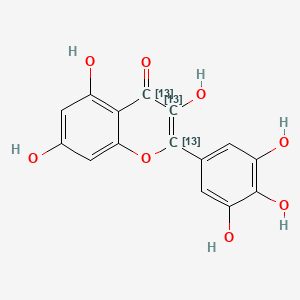
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
